molecular formula C16H15N3OS B2921949 8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-48-5

8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2921949
CAS No.: 896333-48-5
M. Wt: 297.38
InChI Key: BPJMOXNHZHRNSS-UHFFFAOYSA-N
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Description

8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

Pyrido[3,4-e]-1,2,4-triazines and related heterocycles have demonstrated potential as antifungal agents. In a study by Reich et al. (1989), these compounds showed inhibitory effects against strains of Candida, Aspergillus, Mucor, and Trychophyton species at low concentrations in agar dilution assays (Reich et al., 1989).

Antitumor Agents

In a 2012 study, derivatives of triazine showed potential as anti-tumor agents. For example, 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine was used as a key precursor in synthesizing interesting triazines and triazepines with recorded antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (Badrey & Gomha, 2012).

Antiviral Activity

A study by Attaby et al. (2006) described the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which exhibited significant antiviral activity, including against HSV1 and HAV-MBB (Attaby et al., 2006).

Antibacterial Activity

Research by Quy et al. (2022) involved synthesizing novel derivatives containing the triazine unit, which exhibited antibacterial activity against E. coli and S. aureus cultures (Quy et al., 2022).

High Refractive Polymeric Materials

A study conducted by You et al. (2010) explored the development of a highly refractive and transparent poly(phenylene thioether) containing a triazine unit. The polymer displayed good thermal stability and a high refractive index, making it a candidate for advanced material applications (You et al., 2010).

Fluorescent Organic Compounds

Darehkordi et al. (2018) synthesized Pyrido[1,2-b][1,2,4]triazines with significant red light emission, presenting them as potential candidates for fluorescent organic compounds (Darehkordi et al., 2018).

Properties

IUPAC Name

8-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-8-9-19-14(10-11)17-15(18-16(19)20)21-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMOXNHZHRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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